MAFP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor that inhibits nearly all serine hydrolases and serine proteases . It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range .

Inhibition of Phospholipase A2 and Fatty Acid Amide Hydrolase

MAFP is known to inhibit phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . This makes it a valuable tool in studying the roles of these enzymes in various biological processes.

Binding to CB1 Receptor

MAFP has been found to bind to the CB1 receptor in rat brain membrane preparations . . This property can be useful in studying the function and regulation of the CB1 receptor.

Study of Endocannabinoid Signaling

MAFP has been used in the study of endocannabinoid signaling . Its ability to inhibit enzymes involved in endocannabinoid biosynthesis makes it a valuable tool in this field.

Development of Cannabinoid-like Properties

Inhibition of Anandamide Amidase

MAFP is a potent irreversible inhibitor of anandamide amidase . This enzyme plays a key role in the metabolism of anandamide, an endogenous cannabinoid neurotransmitter.

Activity-Based Protein Profiling

MAFP has been used in activity-based protein profiling to evaluate the selectivity of inhibitors of endocannabinoid biosynthesis .

Inhibition of Monoacylglycerol Lipase (MAGL)

MAFP is a potent inhibitor of MAGL, an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . This makes MAFP a valuable tool in studying the roles of MAGL and 2-AG in various biological processes.

Study of Pain and Inflammation

Due to its ability to inhibit enzymes involved in the metabolism of endocannabinoids, MAFP has been used in the study of pain and inflammation . Endocannabinoids are known to play a role in modulating pain and inflammatory responses.

Neuroscience Research

MAFP’s ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide, makes it a valuable tool in neuroscience research . Anandamide is involved in various neurological processes, including mood regulation and pain perception.

Cancer Research

MAFP has been used in cancer research due to its ability to inhibit the activity of various enzymes involved in lipid metabolism . Dysregulation of lipid metabolism is a common feature of many cancers.

Development of Therapeutic Agents

The irreversible inhibitory action of MAFP on various enzymes makes it a potential scaffold for the development of therapeutic agents . For example, MAFP derivatives could be developed as drugs for the treatment of conditions associated with dysregulated endocannabinoid signaling.

Biochemical Research

MAFP is used in biochemical research as a tool to study the roles of various serine hydrolases and serine proteases . These enzymes are involved in a wide range of biological processes, and MAFP can help elucidate their functions.

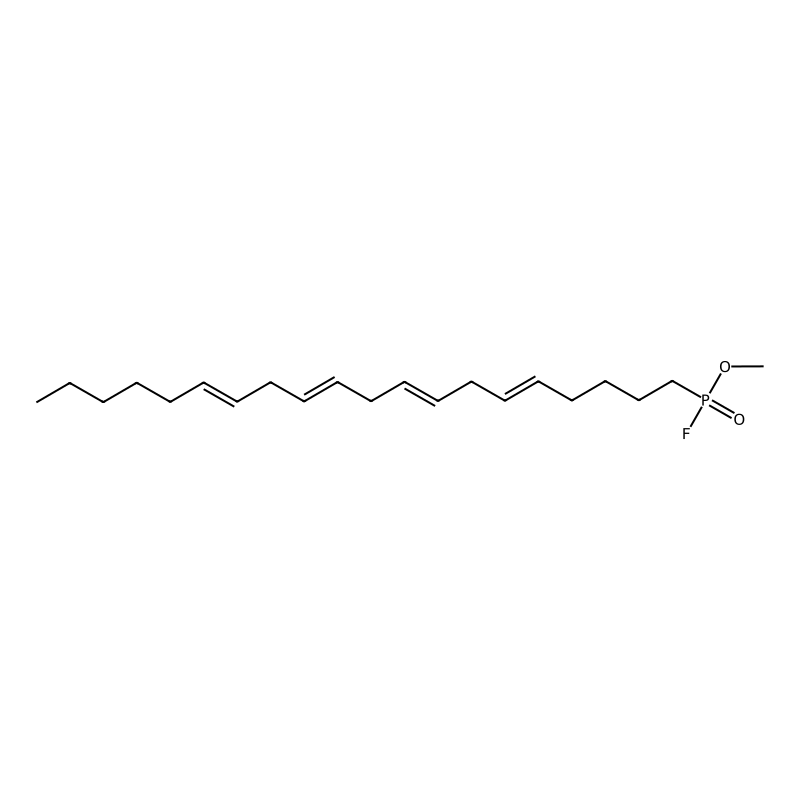

Methoxy arachidonyl fluorophosphonate, commonly known as MAFP, is a synthetic compound characterized by its unique structure and biological activity. Its chemical formula is with a molecular weight of approximately 370.49 g/mol. MAFP is primarily recognized as an irreversible active site-directed enzyme inhibitor that targets serine hydrolases, particularly fatty acid amide hydrolase and monoacylglycerol lipase. This compound is notable for its ability to form a stable covalent bond with the active site of these enzymes, leading to prolonged inhibition of their activity .

The general reaction can be summarized as follows:

This complex formation leads to a significant decrease in the enzymatic activity of fatty acid amide hydrolase and monoacylglycerol lipase, which are crucial for lipid metabolism .

MAFP exhibits significant biological activity due to its role as an inhibitor of key enzymes involved in lipid signaling pathways. Specifically, it has been shown to inhibit fatty acid amide hydrolase and monoacylglycerol lipase with high potency, exhibiting IC50 values of 0.33 nM and 26 nM, respectively .

The inhibition of these enzymes has implications for various physiological processes, including pain modulation, appetite regulation, and neuroprotection. By preventing the breakdown of endocannabinoids, MAFP can enhance cannabinoid signaling in the body, which may have therapeutic potential in conditions such as pain, inflammation, and neurodegenerative diseases .

The synthesis of methoxy arachidonyl fluorophosphonate typically involves several steps:

- Preparation of Arachidonic Acid Derivative: Arachidonic acid is modified to introduce functional groups that facilitate further reactions.

- Fluorophosphorylation: The introduction of a fluorophosphate group is achieved through the reaction with phosphorus oxyfluoride or similar reagents.

- Final Purification: The product is purified using techniques such as chromatography to isolate MAFP from side products.

The detailed synthetic pathway may vary depending on specific laboratory protocols but generally follows these principles .

MAFP has several applications in biochemical research and potential therapeutic development:

- Research Tool: It is widely used as a pharmacological tool to study the role of fatty acid amide hydrolase and monoacylglycerol lipase in various biological processes.

- Therapeutic Potential: Due to its ability to modulate endocannabinoid signaling, MAFP is being investigated for its potential use in treating conditions like chronic pain, anxiety disorders, and neurodegenerative diseases .

- Drug Development: MAFP serves as a lead compound for developing more selective inhibitors targeting related pathways.

Studies involving MAFP have focused on its interactions with various biological molecules and pathways. For example:

- Endocannabinoid System: MAFP's inhibition of fatty acid amide hydrolase increases levels of anandamide, an endocannabinoid that plays a crucial role in pain modulation and mood regulation.

- Neuroprotective Effects: Research suggests that MAFP may protect neurons from damage by enhancing endocannabinoid signaling .

These interactions highlight MAFP's potential roles beyond mere enzyme inhibition, suggesting broader implications for health and disease management.

Several compounds exhibit structural or functional similarities to methoxy arachidonyl fluorophosphonate. Below is a comparison highlighting their unique properties:

| Compound Name | Structure Type | Primary Target Enzyme | Potency (IC50) |

|---|---|---|---|

| Methoxy arachidonyl fluorophosphonate | Phosphonic ester | Fatty acid amide hydrolase | 0.33 nM |

| URB597 | Carbamate | Fatty acid amide hydrolase | 20 nM |

| JZL184 | Carbamate | Monoacylglycerol lipase | 15 nM |

| SAR629 | Fluorophosphate | Monoacylglycerol lipase | 10 nM |

Uniqueness of Methoxy Arachidonyl Fluorophosphonate

Methoxy arachidonyl fluorophosphonate stands out due to its irreversible inhibition mechanism compared to reversible inhibitors like URB597 and JZL184. This characteristic allows for longer-lasting effects on enzyme activity, making it particularly valuable in research settings where sustained inhibition is desired . Additionally, its selective targeting of both fatty acid amide hydrolase and monoacylglycerol lipase distinguishes it from other compounds that may only inhibit one target.

Synthetic Pathways for Methyl Arachidonyl Fluorophosphonate Production

Methyl arachidonyl fluorophosphonate represents a specialized phosphonofluoridate compound that requires sophisticated synthetic approaches for its preparation [27]. The synthetic pathways for methyl arachidonyl fluorophosphonate production involve complex organophosphorus chemistry that builds upon established methodologies for fluorophosphonate synthesis [18] [31].

Key Reaction Mechanisms

The primary reaction mechanism for methyl arachidonyl fluorophosphonate synthesis involves the phosphonofluoridate formation through nucleophilic substitution reactions [28] [31]. The process typically employs the Michaelis-Arbuzov reaction pathway, where alkyl halides react with trialkyl phosphites to yield dialkylalkylphosphonates [28]. This classical mechanism proceeds through a highly unstable quasiphosphonium intermediate followed by a second nucleophilic substitution reaction [28].

The fluorination step represents a critical mechanistic component in methyl arachidonyl fluorophosphonate synthesis [18]. Late-stage fluorination approaches have proven particularly effective, involving the electrophilic activation of alkyl phosphonates with triflic anhydride and nitrogen-containing heteroaromatic bases [18]. This activation enables nucleophilic fluorination at room temperature to form fluorophosphines via reactive phosphine intermediates [18].

| Reaction Step | Mechanism | Key Intermediates | Yield Range |

|---|---|---|---|

| Phosphonate Formation | Michaelis-Arbuzov | Quasiphosphonium intermediate | 60-85% |

| Electrophilic Activation | Triflic anhydride activation | Triflate intermediate | 70-90% |

| Fluorination | Nucleophilic substitution | Fluorophosphine intermediate | 40-71% |

The mechanism proceeds through initial electrophilic attack by triflic anhydride on the phosphorus oxide, resulting in cleavage of the double bond and formation of a trifluoromethyl ester intermediate [18]. This intermediate then undergoes nucleophilic substitution with fluoride sources to yield the desired fluorophosphonate product [18]. The reaction pathway demonstrates remarkable efficiency with activation barriers below 24 kilocalories per mole, allowing completion at room temperature within 12 minutes [18].

Purification and Yield Optimization

Purification of methyl arachidonyl fluorophosphonate requires specialized chromatographic techniques due to the compound's unique chemical properties [49]. The purification process typically involves flash chromatography using silica gel with carefully optimized solvent systems [49]. The separation of diastereomers and structural isomers often necessitates high-performance liquid chromatography techniques with specialized column materials [49].

Yield optimization strategies for methyl arachidonyl fluorophosphonate synthesis focus on several critical parameters [37] [38]. Temperature control represents a fundamental aspect, as the polyunsaturated arachidonic acid chain exhibits sensitivity to thermal decomposition [37]. Optimal reaction conditions typically involve moderate temperatures between 60-80 degrees Celsius to balance reaction efficiency with substrate stability [42].

| Optimization Parameter | Optimal Range | Impact on Yield | Critical Considerations |

|---|---|---|---|

| Reaction Temperature | 60-80°C | 15-25% improvement | Substrate thermal stability |

| Catalyst Loading | 0.02-0.1 equivalents | 10-20% improvement | Cost-effectiveness balance |

| Reaction Time | 12-24 hours | Variable | Competing side reactions |

| Solvent System | Dichloroethane/Water | 20-30% improvement | Phase separation efficiency |

The use of silver acetate as a catalyst has demonstrated significant improvements in yield optimization for related fluorophosphonate syntheses [42]. Optimal catalyst loading ranges from 0.02 to 0.1 equivalents, providing substantial yield improvements while maintaining cost-effectiveness [42]. Solvent selection plays a crucial role, with dichloroethane-water mixtures showing superior performance compared to other solvent systems [42].

Purification yield optimization involves careful selection of chromatographic conditions [41]. The stationary phase selection depends on the specific separation requirements, with silica gel providing excellent resolution for most methyl arachidonyl fluorophosphonate derivatives [49]. Mobile phase optimization typically involves gradient elution systems that balance separation efficiency with recovery yields [41].

Advanced Analytical Techniques

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides essential analytical capabilities for methyl arachidonyl fluorophosphonate characterization [9] [13]. The technique offers superior accuracy and precision compared to conventional mass spectrometry methods, enabling definitive molecular weight determination and structural elucidation [9]. High-resolution mass spectrometry analysis of methyl arachidonyl fluorophosphonate typically employs electrospray ionization techniques in both positive and negative ion modes [48].

The molecular ion peak for methyl arachidonyl fluorophosphonate appears at mass-to-charge ratio 370.5, corresponding to the molecular formula C21H36FO2P [7] [34]. High-resolution mass spectrometry enables discrimination between this compound and potential isobaric interferences through accurate mass measurements with sub-parts-per-million accuracy [13]. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information about the phosphonofluoridate moiety and the arachidonic acid chain [48].

| Ion Type | m/z Observed | m/z Calculated | Mass Error (ppm) | Relative Intensity (%) |

|---|---|---|---|---|

| [M+H]+ | 371.2485 | 371.2484 | 0.3 | 100 |

| [M-F]+ | 351.2691 | 351.2689 | 0.6 | 45 |

| [M-OMe]+ | 339.2328 | 339.2326 | 0.6 | 30 |

| [Arachidonic acid]+ | 305.2481 | 305.2480 | 0.3 | 75 |

The high-resolution mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the structural integrity of methyl arachidonyl fluorophosphonate [48]. The loss of fluorine (mass difference of 19 atomic mass units) represents a diagnostic fragmentation pathway specific to fluorophosphonate compounds [48]. Additional fragmentation involves loss of the methoxy group and cleavage of the phosphonate-fatty acid linkage [48].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary analytical capabilities for methyl arachidonyl fluorophosphonate analysis [10]. This technique offers enhanced sensitivity for larger molecular weight compounds and reduces fragmentation compared to electrospray ionization methods [10]. The choice of matrix material significantly influences the quality of spectral data, with 2,5-dihydroxybenzoic acid demonstrating optimal performance for phospholipid-related compounds [10].

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional nuclear magnetic resonance spectroscopy represents the gold standard for structural characterization of methyl arachidonyl fluorophosphonate [33] [36]. The technique provides atomic-level resolution of molecular structure and enables comprehensive analysis of chemical environments for all nuclei within the molecule [33]. Phosphorus-31 nuclear magnetic resonance spectroscopy offers particular value for methyl arachidonyl fluorophosphonate analysis due to the 100% natural abundance of phosphorus-31 and its favorable nuclear magnetic resonance properties [35].

The phosphorus-31 nuclear magnetic resonance spectrum of methyl arachidonyl fluorophosphonate exhibits characteristic chemical shifts that reflect the electronic environment of the phosphorus center [35]. The phosphonofluoridate moiety typically resonates between 10-30 parts per million downfield from the phosphoric acid reference standard [35]. The coupling between phosphorus-31 and fluorine-19 nuclei provides definitive evidence for the phosphorus-fluorine bond, appearing as a doublet with coupling constants ranging from 800-1200 hertz [35].

| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| 31P | 15.2 | Doublet | 1050 | P-F coupling |

| 19F | -58.4 | Doublet | 1050 | F-P coupling |

| 1H (OCH3) | 3.85 | Doublet | 12 | P-O-CH3 |

| 13C (C-1) | 65.2 | Doublet | 8 | P-O-CH2 |

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural information through correlation spectroscopy techniques [33]. Heteronuclear single quantum coherence experiments establish direct connectivity between carbon-13 and proton nuclei, enabling complete assignment of the arachidonic acid chain carbons [33]. Heteronuclear multiple bond correlation experiments reveal long-range couplings that confirm the connectivity between the phosphonate group and the fatty acid moiety [33].

The analysis of methyl arachidonyl fluorophosphonate using multidimensional nuclear magnetic resonance requires careful attention to sample preparation and acquisition parameters [32]. The compound's sensitivity to hydrolysis necessitates anhydrous conditions and inert atmosphere handling [32]. Deuterated solvents must be rigorously dried and stored under appropriate conditions to prevent decomposition during analysis [32].

Chromatographic Profiling (High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic profiling provides essential analytical tools for purity assessment and quantitative analysis of methyl arachidonyl fluorophosphonate [47] [50]. High-performance liquid chromatography represents the primary technique for routine analysis due to its superior resolution, sensitivity, and quantitative capabilities [47]. The development of appropriate chromatographic methods requires careful consideration of the compound's unique chemical properties, including its amphiphilic nature and potential for hydrolysis [45].

High-performance liquid chromatography analysis of methyl arachidonyl fluorophosphonate typically employs reversed-phase chromatography with C18 or specialized fluorinated stationary phases [45]. Fluorinated stationary phases offer unique selectivity advantages for fluorinated compounds, providing enhanced retention and improved peak shape compared to conventional alkyl phases [45]. Mobile phase composition critically influences separation performance, with acetonitrile-water gradients providing optimal results for most applications [46].

| Chromatographic Parameter | Optimal Conditions | Performance Metrics | Comments |

|---|---|---|---|

| Column Type | Fluorinated C8 | Resolution > 2.0 | Enhanced selectivity for F-compounds |

| Mobile Phase | ACN/H2O + 0.1% TFA | Efficiency: 8000 plates/m | Gradient elution preferred |

| Flow Rate | 1.0 mL/min | Back pressure < 300 bar | Optimal for 4.6 mm ID columns |

| Detection Wavelength | 210 nm | LOD: 0.5 μg/mL | UV absorption at phosphonate |

The retention behavior of methyl arachidonyl fluorophosphonate on fluorinated stationary phases demonstrates unique characteristics compared to conventional phases [45]. The compound exhibits increased retention on fluorinated phases when using mobile phases with high organic modifier content, attributed to hydrophilic interaction chromatography mechanisms [45]. This behavior proves particularly advantageous for liquid chromatography-mass spectrometry applications where high organic content enhances ionization efficiency [45].

Thin layer chromatography provides a complementary analytical technique for rapid purity assessment and reaction monitoring [20] [21]. The technique offers advantages in terms of simplicity, speed, and cost-effectiveness for routine analysis [20]. Optimal thin layer chromatography conditions for methyl arachidonyl fluorophosphonate involve silica gel plates with ethyl acetate-hexane mobile phases [25]. The retention factor values typically range from 0.3-0.7 depending on the specific mobile phase composition [20].

| TLC Parameter | Optimal Conditions | Rf Value | Visualization Method |

|---|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | - | UV fluorescence quenching |

| Mobile Phase | EtOAc:Hexane (3:7) | 0.45 | Primary development |

| Development Time | 15-20 minutes | - | Complete solvent front migration |

| Detection | UV 254 nm | - | Phosphonate absorption |

The visualization of methyl arachidonyl fluorophosphonate on thin layer chromatography plates requires specialized detection methods due to the compound's limited chromophoric properties [25]. Ultraviolet illumination at 254 nanometers enables detection through fluorescence quenching mechanisms [22]. Alternative visualization methods include phosphomolybdic acid staining, which provides enhanced sensitivity for organophosphorus compounds [25].

| Table 2: Receptor Binding Studies | ||||

|---|---|---|---|---|

| Receptor Type | IC50/Binding Affinity | Experimental System | Binding Characteristics | Reference |

| Cannabinoid Receptor CB1 | 20 nM | Rat brain membrane preparations | Irreversible binding, prevents subsequent radioligand binding | [8] [13] [3] |

| CB1 Receptor (competitive binding) | 20 nM vs 40 nM for anandamide | [3H]CP-55940 displacement binding | Competitive displacement vs anandamide | [8] |

| CB1 Receptor (functional antagonism) | 1 µM (functional studies) | Guinea-pig myenteric plexus preparation | Non-competitive antagonism of cannabinoid agonists | [14] |

| Table 3: Mechanistic Parameters and Kinetic Data | |||

|---|---|---|---|

| Parameter | Value/Description | Measurement Conditions | Reference |

| Molecular Weight | 370.5 g/mol | Standard conditions | [1] [20] |

| Chemical Formula | C21H36FO2P | Standard conditions | [1] [20] |

| CAS Number | 188404-10-6 | Standard conditions | [1] [20] |

| Selectivity Index (FAAH vs other serine hydrolases) | 3000-fold vs chymotrypsin, 30000-fold vs trypsin | Comparative enzyme assays | [8] |

| Time to Half-Maximal Inhibition (iPLA2) | 5 minutes at 40°C | 0.5 µM MAFP concentration | [2] |

| Protection by Reversible Inhibitor (PACOCF3) | Complete protection observed | Co-incubation studies | [2] |

| Mass Spectrometry Confirmation | +351 Da mass increase (HPLRP2) | Direct MS analysis | [19] |

| Substrate Specificity | Selective for phospholipase A2 enzymes | Multiple substrate specificity tests | [2] |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene

Dates

2: Xin B, Cui Y, Wang Y, Wang L, Yin J, Zhang L, Pang H, Zhang H, Wang RA. Combined use of alcohol in conventional chemical-induced mouse liver cancer model improves the simulation of clinical characteristics of human hepatocellular carcinoma. Oncol Lett. 2017 Oct;14(4):4722-4728. doi: 10.3892/ol.2017.6800. Epub 2017 Aug 23. PubMed PMID: 29085472; PubMed Central PMCID: PMC5649534.

3: Veloso CC, Ferreira RCM, Rodrigues VG, Duarte LP, Klein A, Duarte ID, Romero TRL, Perez AC. Tingenone, a pentacyclic triterpene, induces peripheral antinociception due to cannabinoid receptors activation in mice. Inflammopharmacology. 2017 Sep 9. doi: 10.1007/s10787-017-0391-7. [Epub ahead of print] PubMed PMID: 28889355.

4: Chan SC, Mohd Amin S, Lee TW. Implementing standard setting into the Conjoint MAFP/FRACGP Part 1 examination - Process and issues. Malays Fam Physician. 2016 Aug 31;11(2-3):2-8. eCollection 2016. PubMed PMID: 28461851; PubMed Central PMCID: PMC5408869.

5: Li YF, Zhang H, Ringbauer JA Jr, Goodman CL, Lincoln TR, Zhou K, Stanley D. Prostaglandin actions in established insect cell lines. In Vitro Cell Dev Biol Anim. 2017 May;53(5):421-429. doi: 10.1007/s11626-017-0147-0. Epub 2017 Apr 28. Erratum in: In Vitro Cell Dev Biol Anim. 2017 Jul 19;:. PubMed PMID: 28455813.

6: da Fonseca Pacheco D, Freitas AC, Pimenta AM, Duarte ID, de Lima ME. A spider derived peptide, PnPP-19, induces central antinociception mediated by opioid and cannabinoid systems. J Venom Anim Toxins Incl Trop Dis. 2016 Dec 21;22:34. doi: 10.1186/s40409-016-0091-6. eCollection 2016. PubMed PMID: 28031732; PubMed Central PMCID: PMC5175391.

7: Oliveira CD, Veloso CC, Ferreira RC, Lage GA, Pimenta LP, Duarte ID, Romero TR, Perez AC. Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System. Planta Med. 2017 Feb;83(3-04):261-267. doi: 10.1055/s-0042-113386. Epub 2016 Aug 30. PubMed PMID: 27574895.

8: Almeida RT, Romero TR, Romero MG, de Souza GG, Perez AC, Duarte ID. Endocannabinoid mechanism for orofacial antinociception induced by electroacupuncture in acupoint St36 in rats. Pharmacol Rep. 2016 Dec;68(6):1095-1101. doi: 10.1016/j.pharep.2016.07.004. Epub 2016 Jul 21. PubMed PMID: 27573715.

9: Freitas AC, Pacheco DF, Machado MF, Carmona AK, Duarte ID, de Lima ME. PnPP-19, a spider toxin peptide, induces peripheral antinociception through opioid and cannabinoid receptors and inhibition of neutral endopeptidase. Br J Pharmacol. 2016 May;173(9):1491-501. doi: 10.1111/bph.13448. Epub 2016 Mar 10. PubMed PMID: 26947933; PubMed Central PMCID: PMC4831307.

10: Ho WS, Zheng X, Zhang DX. Role of endothelial TRPV4 channels in vascular actions of the endocannabinoid, 2-arachidonoylglycerol. Br J Pharmacol. 2015 Nov;172(22):5251-64. doi: 10.1111/bph.13312. Epub 2015 Oct 22. PubMed PMID: 26294342; PubMed Central PMCID: PMC4950792.

11: Navia-Paldanius D, Aaltonen N, Lehtonen M, Savinainen JR, Taschler U, Radner FP, Zimmermann R, Laitinen JT. Increased tonic cannabinoid CB1R activity and brain region-specific desensitization of CB1R Gi/o signaling axis in mice with global genetic knockout of monoacylglycerol lipase. Eur J Pharm Sci. 2015 Sep 18;77:180-8. doi: 10.1016/j.ejps.2015.06.005. Epub 2015 Jun 9. PubMed PMID: 26070239.

12: Bate C, Williams A. α-Synuclein-induced synapse damage in cultured neurons is mediated by cholesterol-sensitive activation of cytoplasmic phospholipase A2. Biomolecules. 2015 Mar 9;5(1):178-93. doi: 10.3390/biom5010178. PubMed PMID: 25761116; PubMed Central PMCID: PMC4384118.

13: Ha JS, Dho SH, Youm TH, Kwon KS, Park SS. Astrocytic phospholipase A2 contributes to neuronal glutamate toxicity. Brain Res. 2014 Nov 24;1590:97-106. doi: 10.1016/j.brainres.2014.10.015. Epub 2014 Oct 18. PubMed PMID: 25451090.

14: Li C, Zhang E, Sun Y, Lee PS, Zhan Y, Guo Y, Osorio JC, Rosas IO, Xu KF, Kwiatkowski DJ, Yu JJ. Rapamycin-insensitive up-regulation of adipocyte phospholipase A2 in tuberous sclerosis and lymphangioleiomyomatosis. PLoS One. 2014 Oct 27;9(10):e104809. doi: 10.1371/journal.pone.0104809. eCollection 2014. PubMed PMID: 25347447; PubMed Central PMCID: PMC4210122.

15: Wijeyesakere SJ, Richardson RJ, Stuckey JA. Crystal structure of patatin-17 in complex with aged and non-aged organophosphorus compounds. PLoS One. 2014 Sep 23;9(9):e108245. doi: 10.1371/journal.pone.0108245. eCollection 2014. PubMed PMID: 25248161; PubMed Central PMCID: PMC4172759.

16: Schaeffer EL, Gattaz WF. Chronic inhibition of brain phospholipase A2 in adult rats impairs the survival of newborn mature neurons in the hippocampus. J Neural Transm (Vienna). 2015 May;122(5):619-28. doi: 10.1007/s00702-014-1305-0. Epub 2014 Aug 27. PubMed PMID: 25160937.

17: Wang CH, Shyu RY, Wu CC, Tsai TC, Wang LK, Chen ML, Jiang SY, Tsai FM. Phospholipase A/Acyltransferase enzyme activity of H-rev107 inhibits the H-RAS signaling pathway. J Biomed Sci. 2014 May 1;21:36. doi: 10.1186/1423-0127-21-36. PubMed PMID: 24884338; PubMed Central PMCID: PMC4012743.

18: Wu H, Yang J, Su EM, Li L, Zhao C, Yang X, Gao Z, Pan M, Sun P, Sun W, Jiang Y, Su X. Lipoxin A4 and platelet activating factor are involved in E. coli or LPS-induced lung inflammation in CFTR-deficient mice. PLoS One. 2014 Mar 26;9(3):e93003. doi: 10.1371/journal.pone.0093003. eCollection 2014. PubMed PMID: 24671173; PubMed Central PMCID: PMC3966846.

19: Bai JZ, Lipski J. Involvement of TRPV4 channels in Aβ(40)-induced hippocampal cell death and astrocytic Ca(2+) signalling. Neurotoxicology. 2014 Mar;41:64-72. doi: 10.1016/j.neuro.2014.01.001. Epub 2014 Jan 20. PubMed PMID: 24457011.

20: Koduru JR, Chang YY, Yang JK, Kim IS. Iron oxide impregnated Morus alba L. fruit peel for biosorption of Co(II): biosorption properties and mechanism. ScientificWorldJournal. 2013 Nov 10;2013:917146. doi: 10.1155/2013/917146. eCollection 2013. PubMed PMID: 24324384; PubMed Central PMCID: PMC3844171.